molecular formula C5H3BrClN B1272041 2-Bromo-4-chloropyridine CAS No. 22918-01-0

2-Bromo-4-chloropyridine

Cat. No. B1272041
CAS RN: 22918-01-0
M. Wt: 192.44 g/mol
InChI Key: SURKZMFXICWLHU-UHFFFAOYSA-N
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Description

2-Bromo-4-chloropyridine (2BCP) is a chemical compound with a molecular formula of C5H3BrClN. It is a colorless solid that is soluble in water and polar solvents. 2BCP is a versatile intermediate used in the synthesis of a variety of compounds. It is a widely used building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Scientific Research Applications

Halogen Exchange in Heterocycles

2-Bromo-4-chloropyridine is involved in halogen/halogen displacement reactions in pyridines and other heterocycles. A study by Schlosser and Cottet (2002) explored how heating with bromotrimethylsilane converts 2-chloropyridine into 2-bromopyridine and demonstrated similar transformations in related compounds, indicating a method for altering halogen groups in heterocyclic chemistry (Schlosser & Cottet, 2002).

Cross-Coupling Reactions and Electronic Properties

Nazeer et al. (2020) synthesized derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate via Pd-catalyzed Suzuki cross-coupling reactions. This study highlighted the versatility of this compound in forming diverse compounds and investigated their electronic and non-linear optical properties, suggesting potential applications in materials science (Nazeer et al., 2020).

Amination Catalysis

Ji, Li, and Bunnelle (2003) described the selective amination of polyhalopyridines, including 5-bromo-2-chloropyridine, using a palladium-xantphos complex. This method predominantly yields specific aminated pyridines, showcasing the utility of this compound in selective catalytic processes (Ji, Li, & Bunnelle, 2003).

Synthesis and Biological Activity

Li et al. (2015) synthesized and characterized a compound involving 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole, closely related to this compound, for its fungicidal and antiviral activities. This study suggests the potential biological applications of compounds derived from this compound in pharmaceutical research (Li et al., 2015).

Mechanism of Protein Modification

Johnson et al. (2011) investigated the mechanism of dimethylarginine dimethylaminohydrolase inactivation by 4-halopyridines, including 2-hydroxymethyl-4-chloropyridine. Their work contributes to understanding how such compounds can selectively modify proteins, which is crucial for the development of biological probes and therapeutics (Johnson et al., 2011).

Arylation and Ligand Synthesis

Baloch et al. (2012) utilized bromo-2-chloropyridines, closely related to this compound, for the synthesis of 2-arylpyridines. This process involves direct arylation followed by Suzuki coupling, indicating the compound's role in synthesizing complex ligands for physical properties applications (Baloch et al., 2012).

Structural and Vibrational Studies

Research by Boopalachandran et al. (2012) on the vibrational spectra, structure, and theoretical calculations of halopyridines, including 2-bromo- and 3-bromopyridine, contributes to the understanding of the fundamental physical and chemical properties of such compounds (Boopalachandran et al., 2012).

Safety and Hazards

2-Bromo-4-chloropyridine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-bromo-4-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClN/c6-5-3-4(7)1-2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURKZMFXICWLHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376497
Record name 2-Bromo-4-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22918-01-0
Record name 2-Bromo-4-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-chloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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